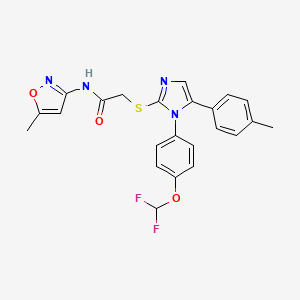

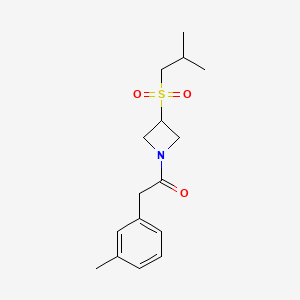

![molecular formula C10H10F3N5O B2540255 N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-26-8](/img/structure/B2540255.png)

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a useful research compound. Its molecular formula is C10H10F3N5O and its molecular weight is 273.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photopolymerization Enhancements

Research demonstrates the potential application of multivalent atom-containing amines, including N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, as coinitiators in Type II photoinitiating systems and additives for Type I photoinitiators. This application is particularly relevant in free radical photopolymerization under air, showcasing a significant improvement in polymerization rates and final conversion efficiency due to a bimolecular homolytic substitution (SH2) reaction, efficiently converting peroxyls into new initiating radicals (El-Roz et al., 2010).

Electrophilicity-Nucleophilicity Relations

N,N-Dimethyl-4-aminophenyl cation, related to the subject compound, serves as an electrophilic probe to determine the relative reactivity of nucleophiles. This research aids in understanding electrophilicity-nucleophilicity relations, highlighting the variance in reaction rates with different nucleophiles and suggesting modifications to Mayr's equation to better fit diverse reaction scenarios (Dichiarante et al., 2008).

Novel Syntheses and Potentiometric Analysis

The compound under discussion has facilitated the synthesis of novel 2,4-dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones. These compounds underwent potentiometric titration in nonaqueous solvents, demonstrating the compound's versatility in creating chemically significant derivatives and their analysis (Özil et al., 2010).

Insecticidal Activity Modifications

The modifications of the methylene group in certain derivatives, including those related to this compound, have shown to retain insecticidal efficacy. This research expands the structure-activity relationship (SAR) for designing potent insecticides, underscoring the compound's significance in agricultural chemistry (Samaritoni et al., 1999).

Antimicrobial Agent Synthesis

The creation of 3(5)-substituted 1,2,4-triazol-5(3)-amines through a one-pot reaction demonstrates the potential of this compound derivatives as antimicrobial agents. This synthesis approach adheres to green chemistry principles and showcases the compound's utility in developing new therapeutics with significant antibacterial and antifungal effects (Beyzaei et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

This compound acts as an inhibitor of the sEH enzyme . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .

Biochemical Pathways

By inhibiting the sEH enzyme, this compound affects the metabolic pathway of EETs. This leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemic events .

Pharmacokinetics

Similar compounds with a trifluoromethoxyphenyl group have been found to have high oral bioavailability and long duration of action . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of the sEH enzyme by this compound results in increased levels of EETs. This can lead to various molecular and cellular effects, including vasodilation, anti-inflammatory effects, and cardioprotection .

Propriétés

IUPAC Name |

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O/c1-17(2)9-14-15-16-18(9)7-3-5-8(6-4-7)19-10(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOZHKWNTVJHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2540192.png)

![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)